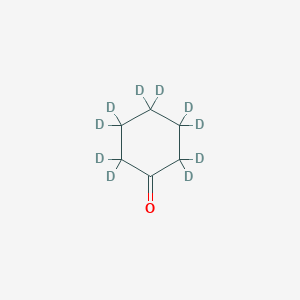

Cyclohexanone-d10

Beschreibung

Significance of Deuterated Compounds in Chemical Science

Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. clearsynth.comhwb.gov.in This substitution, while seemingly minor, imparts unique properties to the compounds. clearsynth.com The increased mass of deuterium compared to hydrogen leads to a stronger chemical bond (C-D vs. C-H), which can alter reaction rates, a phenomenon known as the kinetic isotope effect. scielo.org.mxresearchgate.net This property makes deuterated compounds invaluable tools in various scientific fields. clearsynth.comscielo.org.mx

In chemical synthesis, isotopically labeled compounds created with deuterium serve as powerful probes for elucidating reaction mechanisms, studying metabolic pathways, and investigating drug interactions. clearsynth.comsimsonpharma.com The ability to track the fate of specific atoms provides deep insights into reaction kinetics and pathways. clearsynth.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for reducing interference from hydrogen signals, leading to clearer spectra and more accurate structural information. clearsynth.com Furthermore, deuterium labeling is used to investigate biological processes like protein folding and the movement of molecules within living organisms. clearsynth.com In the pharmaceutical industry, strategic deuterium incorporation can positively affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy and safety. hwb.gov.inresearchgate.net

Rationale for Research on Cyclohexanone-d10

This compound, a deuterated version of cyclohexanone, is a prime subject for research due to its utility as an internal standard and a synthetic intermediate. vulcanchem.com Cyclohexanone itself is a significant industrial chemical, primarily used in the production of nylon. chemicalbook.comguidechem.com Given the widespread use of cyclohexanone, understanding its environmental fate and metabolic pathways is critical. taylorfrancis.com this compound serves as an excellent internal standard for quantitative analysis of cyclohexanone using mass spectrometry due to its similar chemical behavior but distinct mass. vulcanchem.com

The predictable mass shift allows for precise quantification in complex samples. vulcanchem.com In metabolic studies, the deuterium labeling in this compound allows researchers to trace the metabolic fate of the cyclohexanone molecule in biological systems. vulcanchem.com This is crucial for assessing its potential impact on organisms and the environment. Furthermore, this compound is used in spectroscopic studies to help elucidate molecular structure and dynamics. spectrabase.commcmaster.ca For instance, its use in inelastic neutron scattering (INS) and Fourier-transform infrared (FT-IR) spectroscopy helps in probing substrate-framework interactions in catalysis. researchgate.netcore.ac.uk

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound, focusing on its fundamental properties and applications in scientific research. The scope is strictly limited to the chemical and physical characteristics of this compound, its synthesis, and its use in analytical and research contexts. This includes a detailed presentation of its properties in data tables and a discussion of its role in various spectroscopic and metabolic studies.

The article will not cover dosage, administration, or safety and adverse effect profiles. The content is intended to be professional, authoritative, and based on established scientific literature.

Physical and Chemical Properties

This compound is the deuterated form of cyclohexanone, where all ten hydrogen atoms are substituted with deuterium. nih.gov This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart. vulcanchem.com

Table 1: Physical and Chemical Properties of this compound and Cyclohexanone

| Property | This compound | Cyclohexanone |

|---|---|---|

| Molecular Formula | C₆D₁₀O chemsrc.com | C₆H₁₀O nih.gov |

| Molecular Weight | 108.205 g/mol chemsrc.com | 98.14 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid nih.gov | Colorless to pale yellow liquid nih.gov |

| Odor | Peppermint and acetone-like chemicalbook.com | Peppermint and acetone-like chemicalbook.com |

| Density | 1.044 g/mL at 25 °C sigmaaldrich.com | 0.948 g/cm³ chemicalbook.com |

| Melting Point | -47 °C chemsrc.com | -47 °C chemicalbook.com |

| Boiling Point | 155.7 °C chemsrc.com | 155.6 °C chemicalbook.com |

| Flash Point | 46.7 °C chemsrc.com | 43.9 °C (111 °F) nih.gov |

| Refractive Index | n20/D 1.45 sigmaaldrich.com | 1.4507 at 20°C chemicalbook.com |

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965481 | |

| Record name | (~2~H_10_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51209-49-5 | |

| Record name | Cyclohexanone-2,2,3,3,4,4,5,5,6,6-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51209-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051209495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_10_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H10]cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies

Synthetic Routes for Cyclohexanone-d10

The preparation of this compound is primarily achieved through the deuteration of cyclohexanone precursors. This process involves the exchange of hydrogen atoms with deuterium atoms, typically under catalytic conditions.

Deuteration of Cyclohexanone Precursors

The synthesis of deuterated cyclohexanone derivatives often starts with non-deuterated cyclohexanone and employs various methods to introduce deuterium atoms into the molecule.

A significant application of this compound is its use as a precursor in the synthesis of other deuterated compounds. For instance, ε-caprolactone-d6 can be synthesized from this compound. This transformation is achieved through a Baeyer-Villiger oxidation reaction. osti.govresearchgate.net In this process, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is used to insert an oxygen atom into the cyclohexanone ring, leading to the formation of the corresponding lactone. osti.govosti.gov The reaction is carefully controlled to maintain the isotopic integrity of the molecule. The resulting crude ε-caprolactone-d6 is then purified, commonly by fractional vacuum distillation, to achieve high chemical and isotopic purity. osti.gov

Achieving a high degree of deuteration in cyclohexanone often requires multi-step exchange procedures. A common method involves heating cyclohexanone with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base catalyst like potassium carbonate. osti.gov This process facilitates the exchange of the alpha-protons (protons on the carbon atoms adjacent to the carbonyl group) with deuterium. To drive the equilibrium towards a higher deuteration level, this procedure is often repeated multiple times. osti.gov After each exchange step, the partially deuterated cyclohexanone is recovered and subjected to fresh deuteration conditions. For example, an initial exchange might yield a certain atom %D, which is then increased in subsequent rounds of the same procedure until the desired isotopic purity is reached. osti.gov

Oxidation of Deuterated Cyclohexanone (this compound) to ε-Caprolactone-d6

Preparation of this compound Oxime

This compound oxime is another important derivative synthesized from this compound. It is a key intermediate in the production of deuterated nylon-6. bath.ac.uknih.govacs.org

The synthesis of this compound oxime is a condensation reaction between this compound and hydroxylamine. bath.ac.ukwikipedia.org This reaction is typically carried out by reacting a 1:1 molar ratio of this compound with hydroxylamine (often as a 50 wt. % solution in water) in an ice bath with stirring. bath.ac.uk The product, a white solid, precipitates from the reaction mixture and can be collected by vacuum filtration, washed with cold deionized water, and dried under vacuum. bath.ac.uk This method provides a direct route to the deuterated oxime, which can then be used in further synthetic applications, such as the Beckmann rearrangement to produce ε-caprolactam-d10. bath.ac.uk

Deuterium Purity and Distribution Analysis

The determination of deuterium purity and its distribution within the this compound molecule is critical for its application in research. Various analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.

¹³C NMR analysis is particularly useful for assessing the deuterium distribution. osti.govosti.gov For instance, analysis of a batch of this compound might reveal the atom %D at different positions in the ring. It can distinguish between -CD₂- and -CDH- groups, providing detailed information on the completeness of the deuteration at each carbon site. osti.govosti.gov For example, a nominal 98 atom %D sample might be found to have a lower percentage at the α-carbons and a higher percentage at the β- and γ-carbons. osti.govosti.gov

The isotopic purity of commercially available this compound is typically high, often stated as 98 atom % D or higher. sigmaaldrich.comisotope.com This level of enrichment is crucial for applications where the kinetic isotope effect is studied or where the deuterated compound is used as an internal standard in mass spectrometry. The mass shift of M+10 compared to the non-deuterated analog is a key characteristic observed in mass spectrometry. sigmaaldrich.com

Table of Research Findings on this compound Synthesis and Purity:

| Parameter | Finding | Source(s) |

| Synthesis Method | Baeyer-Villiger oxidation of this compound to produce ε-caprolactone-d6. | osti.govresearchgate.netosti.gov |

| Deuteration Procedure | Multi-step H/D exchange using D₂O and K₂CO₃ to increase deuterium content. | osti.gov |

| Oxime Formation | Reaction of this compound with hydroxylamine to form this compound oxime. | bath.ac.ukwikipedia.org |

| Purity Analysis | ¹³C NMR used to determine deuterium distribution and purity. | osti.govosti.gov |

| Typical Isotopic Purity | Commercially available this compound often has ≥98 atom % D. | sigmaaldrich.comisotope.com |

| Observed Deuterium Distribution | ~94 atom %D at α-carbons and ≥98 atom %D at β- and γ-carbons in a specific batch. | osti.govosti.gov |

13C NMR Analysis for Deuterium Content and Distribution

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful technique for determining the extent and location of deuterium incorporation in this compound. The 13C NMR spectrum of unlabeled cyclohexane exhibits a single peak, indicating that all six carbon atoms are chemically equivalent. docbrown.info In the case of this compound, the coupling between carbon-13 and deuterium (a spin-1 nucleus) leads to characteristic splitting patterns in the 13C NMR spectrum. oregonstate.edu This coupling provides direct evidence of deuterium substitution at specific carbon atoms.

The chemical shifts in 13C NMR are sensitive to the local electronic environment of the carbon atoms. oregonstate.edu The presence of deuterium can induce small changes in the 13C chemical shifts, known as isotope shifts. rsc.org These shifts, along with the coupling patterns, allow for a detailed analysis of the deuterium distribution within the molecule. For instance, the signal for a carbon atom bonded to deuterium will appear as a multiplet, with the splitting pattern and coupling constant providing information about the number of attached deuterium atoms. oregonstate.edursc.org Researchers can utilize these spectral features to quantify the percentage of deuterium at each position and confirm the successful synthesis of the desired isotopologue.

Table 1: Typical 13C NMR Data for Cyclohexanone in a Deuterated Solvent

| Carbon Position | Typical Chemical Shift (δ) in ppm (relative to TMS) | Expected Multiplicity in this compound due to C-D Coupling |

|---|---|---|

| C1 (Carbonyl) | ~208-212 | Singlet (no directly attached deuterium) |

| C2, C6 (α-carbons) | ~40-42 | Multiplet |

| C3, C5 (β-carbons) | ~27-29 | Multiplet |

| C4 (γ-carbon) | ~25-27 | Multiplet |

Mass Spectrometry for Isotopic Purity

Mass spectrometry is a crucial analytical technique for determining the isotopic purity of this compound. lcms.cz This method separates ions based on their mass-to-charge ratio, allowing for the precise measurement of the molecular weight of the deuterated compound. For this compound, the expected molecular weight is approximately 108.20 g/mol , a significant increase from the 98.14 g/mol of its non-deuterated counterpart. sigmaaldrich.comlgcstandards.com

The mass spectrum of a sample of this compound will show a prominent peak corresponding to the fully deuterated molecule (M+10). sigmaaldrich.com The relative intensities of this peak and any peaks corresponding to partially deuterated or non-deuterated species (M, M+1, M+2, etc.) provide a quantitative measure of the isotopic enrichment. High-resolution mass spectrometry can further enhance accuracy by distinguishing between ions of very similar masses. lcms.cz Isotope Dilution Mass Spectrometry (IDMS) is a particularly powerful variation of this technique that uses the isotopically labeled compound as an internal standard to achieve highly accurate quantification. tandfonline.com Commercial suppliers of this compound often specify an isotopic purity of 98 atom % D or higher, which is verified by mass spectrometry. bocsci.comsigmaaldrich.com

Industrial Adaptations and Scalability of Synthesis

The principles of laboratory-scale synthesis of deuterated compounds can be adapted for industrial production. This often involves the use of flow chemistry and specialized purification techniques to ensure efficiency, safety, and high purity of the final product.

Adaptations of Baeyer-Villiger Oxidation for Deuterated Variants

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters or lactones. nih.govacs.org While not a direct method for deuteration, it is a key reaction in the synthesis of various cyclic compounds and can be adapted for deuterated substrates. For instance, a deuterated cyclohexanone can be oxidized to produce a deuterated ε-caprolactone, a valuable monomer for the synthesis of specialty polymers. nih.gov

The reaction mechanism involves the migration of an alkyl group, and the regioselectivity is influenced by the electronic and steric properties of the ketone. acs.org In the context of deuterated variants, the reaction conditions, such as the choice of peracid oxidant and catalyst, can be optimized to accommodate the deuterated substrate and achieve high conversion and selectivity. nih.govrsc.org The use of solid-acid catalysts or enzymatic methods (Baeyer-Villiger monooxygenases) can offer greener and more selective alternatives for the oxidation of deuterated cyclohexanones on an industrial scale. acs.orgd-nb.info

Distillation Processes for Purification of Deuterated Products

Distillation is a fundamental purification technique in the chemical industry, and it is particularly important for separating isotopically labeled compounds from their non-labeled counterparts and other impurities. cdnsciencepub.comgoogle.com For this compound, fractional distillation is a key step in achieving high isotopic and chemical purity.

Due to the slight difference in boiling points between deuterated and non-deuterated compounds, a multi-stage distillation process is often employed. For example, a preliminary distillation can remove low-boiling solvents, followed by a fractional distillation to isolate the deuterated cyclohexanone. A final high-vacuum distillation step can be used to achieve isotopic purity greater than 99%. To prevent any back-exchange of deuterium with protons from atmospheric moisture, the distillation can be carried out under a deuterium or inert atmosphere. The efficiency of the distillation process is critical for the economic viability of large-scale production of high-purity this compound.

Spectroscopic Characterization and Analysis

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the molecular vibrations of Cyclohexanone-d10 oxime. These studies, especially when conducted over a range of temperatures, reveal detailed information about the compound's solid-state phases and the nature of intermolecular interactions. bath.ac.uknih.gov

Infrared spectroscopy probes the vibrational modes of a molecule that result in a change in the dipole moment. For this compound oxime, IR studies are particularly effective for examining the behavior of the oxime functional group (C=N-O-H) and the effects of deuteration on the cyclohexane ring. soton.ac.ukcore.ac.uk

Variable-temperature infrared spectroscopy has been instrumental in characterizing the structural phase transitions of solid-state this compound oxime. bath.ac.uknih.gov Heat capacity measurements have identified two reversible solid-solid phase transitions and a melting point for this compound. The phases are defined by specific temperature ranges. bath.ac.uk

Phase Transition Temperatures for this compound Oxime

| Transition | Temperature (K) |

|---|---|

| Phase III → Phase II | 242.3 |

| Phase II → Phase I | 302.5 |

| Melting Point | 364.4 |

Data sourced from heat capacity measurements. bath.ac.uk

IR spectra recorded between 150 K and 300 K show distinct changes corresponding to these phase transitions. bath.ac.uksoton.ac.uk The spectra of this compound oxime exhibit progressive sharpening of the vibrational bands as the temperature decreases from Phase I (e.g., 323 K) through Phase II (e.g., 286 K) to Phase III (e.g., 140 K). soton.ac.uk This band sharpening is indicative of an increase in structural order and a transition from a less ordered state to a more crystalline one. The changes are particularly apparent in the modes associated with the deuterated cyclohexane ring. bath.ac.uksoton.ac.uk

The high-energy region of the infrared spectrum is critical for analyzing the stretching vibrations of C-D and O-H bonds. In this compound oxime, the deuteration of the ring shifts the C-H stretching modes to lower frequencies (the C-D stretch region), thereby preventing them from obscuring the O-H stretch mode of the oxime functional group. soton.ac.uk

In the all-hydrogen (all-H) analogue, cyclohexanone oxime, the O-H stretch modes are difficult to distinguish because they are obscured by the intense and broad C-H stretching bands. soton.ac.uk However, in the IR spectrum of this compound oxime, the O-H stretch is more clearly resolved. This isotopic substitution reveals that in the all-H species, O-H related modes are located at 3174 cm⁻¹, 3091 cm⁻¹, and 2895 cm⁻¹, which would otherwise be masked by C-H vibrations. soton.ac.uk The use of the deuterated species is thus essential for the unambiguous assignment of the vibrational modes of the key oxime functionality. core.ac.uk

Comparing the IR spectra of this compound oxime and its all-hydrogen counterpart, cyclohexanone oxime, highlights the significant impact of deuteration. soton.ac.uk

C-H vs. C-D Stretching Region: The most dramatic difference is observed in the high-frequency stretching region. The C-H stretching vibrations in the all-H species typically appear in the 2800-3000 cm⁻¹ range. In the D10-isotopomer, these bands are shifted to approximately 2050-2250 cm⁻¹, a region characteristic for C-D stretching. mpg.de This shift is a direct consequence of the heavier mass of deuterium compared to hydrogen.

Vibrational Mode Coupling: Deuteration alters the coupling between different vibrational modes. In the all-H species, the O-H stretching mode is coupled with C-H stretching modes. In this compound oxime, this coupling is removed, leading to a "purer" O-H vibrational mode that is easier to identify and analyze. soton.ac.uk

Fingerprint Region: In the lower frequency "fingerprint" region (< 1500 cm⁻¹), shifts are observed for modes involving the motion of hydrogen atoms, such as bending and rocking vibrations. The deuteration allows for a more confident assignment of these complex vibrations by observing which peaks are shifted compared to the all-H spectrum. bath.ac.uk

Raman spectroscopy, which detects vibrational modes that cause a change in polarizability, serves as a complementary technique to IR spectroscopy.

Variable-temperature Raman studies of this compound oxime and its all-H analogue have been conducted from 10 K to 300 K. bath.ac.uknih.gov Similar to the IR data, the Raman spectra show significant changes across the phase transitions. As the temperature is lowered, a progressive sharpening of the Raman bands is observed, particularly for the lattice modes (typically below 200 cm⁻¹) and bands around 1400 cm⁻¹. soton.ac.uk

This sharpening effect is attributed to two factors: the general decrease in thermal energy at lower temperatures and an increase in the structural order of the crystalline phases. bath.ac.uk The spectra in Phase I appear broad, resembling that of an amorphous or disordered system, while the spectra in Phase III are sharp and well-defined, characteristic of a highly crystalline material. bath.ac.uk These temperature-dependent studies provide a clear illustration of the phase changes and the increasing structural refinement at lower temperatures. nih.govsoton.ac.uk

Raman Spectroscopy

Analysis of Lattice Modes and Specific Bands

In the solid state, the Raman spectra of cyclohexanone oxime, a related compound, exhibit distinct phases at different temperatures. bath.ac.uk The lattice modes, which are vibrations of the crystal lattice as a whole, are particularly sensitive to these phase changes. bath.ac.uk In Phase I (room temperature), the lattice modes appear broad, resembling those of an amorphous system. As the temperature decreases, transitioning through Phase II to Phase III, these modes become progressively sharper, indicating a more ordered crystalline structure. bath.ac.uk This sharpening is also evident in bands around 1400 cm⁻¹. bath.ac.uk

Comparison with All-H Species Raman Spectra

A comparison between the Raman spectra of this compound and its all-hydrogen (all-H) counterpart, cyclohexanone, reveals significant differences due to the isotopic substitution. The vibrational frequencies of bonds involving hydrogen are shifted to lower wavenumbers upon deuteration. For instance, the C-H stretching modes in the all-H species are dominant in the high-frequency region of the Raman and INS spectra. bath.ac.uk In this compound, these are replaced by C-D stretching modes at lower frequencies. This isotopic effect is crucial for assigning vibrational modes and understanding the dynamics of specific functional groups. bath.ac.ukmcmaster.ca

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) is a technique particularly sensitive to the motions of hydrogen atoms, making it an ideal method for studying hydrogen-containing compounds and the effects of deuteration. researchgate.netnih.gov

Investigating Vibrational Modes in Solid State

INS studies on solid-state this compound provide a comprehensive picture of its vibrational modes. bath.ac.uknih.gov For its derivative, this compound oxime, INS spectra have been recorded at low temperatures (10 K) in its crystalline Phase III. bath.ac.uk These experimental spectra, in conjunction with infrared and Raman data, allow for a complete assignment of the vibrational characteristics of the molecule. bath.ac.uk

Targeting Oxime Functional Group via Deuteration

Deuteration is a powerful strategy in INS to isolate and study specific functional groups. nih.gov In studies of this compound oxime, the large incoherent scattering cross-section of hydrogen compared to deuterium is exploited. core.ac.uksoton.ac.uk By deuterating the cyclohexyl ring (C6D10), the dominant vibrational modes of the ring are suppressed in the INS spectrum. core.ac.uksoton.ac.uk This allows the vibrations of the oxime functional group (-NOH) to be targeted and observed more clearly, providing detailed information about its dynamics. core.ac.uksoton.ac.uk

Analysis of Substrate-Framework Interactions

INS is employed to investigate the interactions between a substrate, such as this compound oxime, and the framework of a catalyst. core.ac.ukresearchgate.net In studies involving hierarchically-porous silicoaluminophosphates (HP SAPOs), INS experiments using deuterated this compound oxime have provided unique insights into these interactions. core.ac.ukresearchgate.net The technique allows the reactive species to be studied independently of the catalyst matrix. core.ac.ukresearchgate.net For example, significant substrate-framework interactions were observed when cyclohexanone oxime was combined with a hierarchical porous catalyst, while limited interaction was seen with a microporous catalyst at ambient temperatures. core.ac.uk

Comparison of INS Spectra with Computational Models

To aid in the assignment of vibrational modes and to understand the underlying molecular dynamics, experimental INS spectra are often compared with computational models, typically based on Density Functional Theory (DFT). bath.ac.uk For this compound oxime, the calculated INS spectrum shows good agreement with the experimental spectrum recorded at 10 K. bath.ac.uk However, some discrepancies can arise. For instance, a notable difference was observed for the N-H out-of-plane mode at approximately 800 cm⁻¹ in the D10 species, which was attributed to the computational functional overbinding the hydrogen bonds. bath.ac.uk Such comparisons are crucial for refining both the experimental assignments and the theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules. For this compound, various NMR techniques are employed to study its conformation and interactions.

1H NMR Studies of Deuterated Analogues

While this compound is fully deuterated in the ring, ¹H NMR studies are crucial for analyzing related partially deuterated or non-deuterated cyclohexanone derivatives to understand conformational preferences. iaea.orgresearchgate.net For instance, in studies of 2-halocyclohexanones, the coupling constants (J-values) between adjacent protons, specifically ³J(H2-H3), are measured to determine the equilibrium between axial and equatorial conformers in different solvents. researchgate.netrsc.org These studies often involve comparing experimental NMR data with theoretical calculations to determine conformer energies. iaea.orgresearchgate.net The influence of substituents, such as a t-butyl group, on the conformational equilibrium is also investigated using ¹H NMR. iaea.org Furthermore, ¹H MAS NMR has been used to study the interactions of cyclohexanone oxime with catalyst frameworks, where distinct changes in the ¹H NMR spectrum indicate interactions with framework silanols. core.ac.uk

13C NMR Investigations

¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemistry. cdnsciencepub.comrit.edu For cyclohexanone itself, the carbonyl carbon (C=O) exhibits a characteristic downfield shift. paulussegroup.comchemicalbook.com In deuterated solvents like CDCl₃, the ¹³C NMR spectrum of cyclohexanone shows distinct peaks for each carbon, and these shifts can be compared with those of substituted derivatives to understand substituent effects on the ring conformation. cdnsciencepub.comdocbrown.info Low-temperature ¹³C NMR spectroscopy is particularly useful for studying conformational equilibria in cyclohexanone derivatives, as it allows for the "freezing out" of individual conformers. researchgate.net

Below is a table of predicted ¹³C NMR chemical shifts for cyclohexanone in D₂O.

| Atom | Chemical Shift (ppm) |

| C1 | 218.1 |

| C2 | 42.4 |

| C3 | 27.9 |

| C4 | 25.8 |

| C5 | 27.9 |

| C6 | 42.4 |

| Data predicted for a 1000 MHz spectrometer. hmdb.ca |

Solid-State 13C CPMAS NMR for Intermolecular Interactions

Solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a key technique for investigating intermolecular interactions in the solid state. rsc.orgresearchgate.net This method is particularly insightful for studying how molecules like cyclohexanone and its derivatives interact with surfaces or within crystalline structures. For example, solid-state ¹³C CPMAS NMR has been used to analyze the proximity and interaction between benzophenone-d10 and cyclohexane within the nanocavities of a zeolite. ucla.edu By comparing the CPMAS intensities of deuterated and non-deuterated samples, it's possible to estimate intermolecular distances, such as the C-D···H-R distances between the carbon atoms of deuterated benzophenone and the hydrogens of cyclohexane. ucla.edu This technique has also been applied to study the vapor-phase Beckmann rearrangement of cyclohexanone oxime on solid acid catalysts, providing evidence for the formation of various intermediates. michael-hunger.de

Conformational Analysis using NMR

NMR spectroscopy is a primary method for the conformational analysis of cyclohexane and its derivatives. researchgate.netresearchgate.netacs.orgepa.gov The chair conformation is the most stable for the cyclohexanone ring. cdnsciencepub.comrsc.org The conformational equilibrium between different chair forms, and the influence of substituents on this equilibrium, can be determined by analyzing NMR parameters such as coupling constants and chemical shifts at various temperatures. rsc.orgresearchgate.net For example, studies on 2-halocyclohexanones have shown that the relative stability of axial and equatorial conformers is solvent-dependent. researchgate.netrsc.org In some cases, the combination of experimental NMR data with theoretical calculations provides a comprehensive understanding of the conformational landscape. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for identifying and quantifying compounds by measuring their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to identify and quantify the products of reactions involving cyclohexanone and its deuterated analogues. rsc.orgucla.edu In studies of the atmospheric degradation of cyclohexane, GC-MS was used to identify cyclohexanone and cyclohexyl nitrate as major products. acs.org The use of cyclohexane-d12 allowed for the clear identification of the corresponding deuterated products, this compound and cyclohexyl nitrate-d11, based on their distinct mass spectra. acs.org

GC-MS is also employed to analyze the products of oxidation reactions of cyclohexene-d10, where the formation of cyclohexenol and cyclohexenone can be quantified. rsc.org The technique is also essential for characterizing products in synthetic procedures, such as the one-pot synthesis of cyclohexanone oxime from nitrobenzene, where reaction products are identified by their mass spectra. rsc.org Furthermore, in studies involving isotopically labeled standards, such as cyclohexanone-d4, GC-MS is used to monitor processes like H/D exchange. researchgate.net

The following table summarizes the mass-to-charge ratios (m/z) observed for cyclohexanone and its deuterated analogue in a GC-MS analysis of reaction products. nih.gov

| Compound | Mass-to-Charge Ratio (m/z) |

| Cyclohexanone (CHX) | 98 |

| Deuterated Cyclohexanone (dCHX) | 102 |

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) Studies

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) has been utilized in studies involving this compound, particularly in the context of atmospheric chemistry research. In experiments investigating the gas-phase reactions of ozone (O3) with cyclohexene and its deuterated counterpart, cyclohexene-d10, API-MS was employed for product analysis. acs.orgca.gov To differentiate the products formed from the ozonolysis of cyclohexene-d10 from those originating from the reactions of hydroxyl (OH) radicals, scavengers like cyclohexane-d12 were used. acs.orgca.gov

In these studies, API-MS spectra were recorded for the reaction mixtures. For instance, in the reaction of O3 with cyclohexene-d10 in the presence of cyclohexane, specific ion peaks corresponding to the reaction products were identified. ca.gov The use of API-MS, often in tandem with other analytical techniques like gas chromatography, has been crucial in identifying and quantifying the products formed under various atmospheric conditions. acs.orgacs.orgresearchgate.net

MS/MS for Ion Peak Analysis and Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions observed in mass spectra through controlled fragmentation. In the analysis of reaction products from cyclohexene-d10, API-MS/MS has been applied to analyze specific ion peaks. For example, collisionally activated dissociation (CAD) spectra of protonated molecular weight products from cyclohexene and cyclohexene-d10 reactions were compared. acs.org

The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. For instance, the CAD spectrum of the 141 u ion peak from the cyclohexene-d10 reaction showed characteristic losses, such as HDO+CO and HDO+D2O+CO, which helped in identifying the structure of the corresponding product. acs.org Similarly, in studies of the gas-phase reaction of OH radicals with cyclohexane-d12, MS/MS analysis of the ion peak at m/z 109, corresponding to protonated this compound, was performed. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Near Ultraviolet Absorption Spectra of this compound

The near-ultraviolet absorption spectrum of this compound has been a subject of detailed investigation. mcmaster.ca This region of the electromagnetic spectrum provides information about the electronic transitions within the molecule. The absorption spectrum of this compound, along with its non-deuterated and partially deuterated analogues, has been recorded and analyzed under both low and high resolution to understand its electronic structure. mcmaster.ca

Analysis of Vibrational and Rotational Structure

High-resolution analysis of the near-ultraviolet absorption spectra of this compound reveals fine details related to its vibrational and rotational structure. mcmaster.ca The observed structure accompanying the electronic transition provides insights into the geometry of the molecule in both its ground and excited states. The analysis indicates that certain ring modes are highly active in the electronic spectra, suggesting a coupling between the carbonyl group and the cyclohexyl ring. mcmaster.ca

Correlation with Electronic Singlet-Singlet n→π Transition*

The observed near-ultraviolet absorption in this compound is attributed to the electronic singlet-singlet n→π* transition. mcmaster.caaip.org This transition involves the excitation of a non-bonding (n) electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. aip.org The analysis of the vibrational and rotational fine structure of this transition has enabled the determination of geometric parameters for both the ground and the first excited singlet states of the molecule. mcmaster.ca These findings are consistent with results from studies on related molecules and theoretical calculations involving a double minimum potential function. mcmaster.ca

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Cyclohexanone-d10 and its derivatives, DFT has been applied to elucidate vibrational characteristics, interaction energies, and optimal geometries.

The vibrational spectra of cyclohexanone and its isotopomers are complex. DFT calculations are instrumental in assigning the observed bands in infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectra. fishersci.pt The use of the fully deuterated isotopomer, this compound, is particularly advantageous as the substitution of hydrogen with deuterium atoms shifts the vibrational frequencies of C-H modes to lower wavenumbers (C-D modes), simplifying spectral analysis and allowing for clearer assignments of other functional group vibrations, such as the C=O carbonyl stretch. fishersci.ptfishersci.ca

In one study, periodic DFT calculations were performed to explicitly account for hydrogen-bonding interactions in the solid state of cyclohexanone oxime and its d10-isotopomer. fishersci.pt These calculations, combined with variable-temperature IR and Raman spectroscopy, facilitated a comprehensive assignment of the vibrational modes. fishersci.pt For instance, DFT calculations can distinguish between different types of C-D stretching and bending modes. fishersci.ca

| Vibrational Mode | Description | Calculated Frequency Range (cm⁻¹) | Experimental Technique |

|---|---|---|---|

| C=O Stretch | Stretching of the carbonyl group. | ~1720 | IRAS fishersci.ca |

| CD₂ Asymmetric Stretch | Asymmetric stretching of the deuterated methylene groups. | 2158 - 2198 | DFT fishersci.ca |

| CD₂ Symmetric Stretch | Symmetric stretching of the deuterated methylene groups. | 2098 - 2104 | DFT fishersci.ca |

Frequencies are approximate and based on studies of related deuterated ketones. The precise values can vary with the specific computational method and experimental conditions.

DFT calculations are crucial for evaluating how molecules like this compound and its derivatives interact with other chemical species, such as catalysts. Studies on the closely related this compound oxime have used DFT to assess its binding and protonation energies on catalyst surfaces. sigmaaldrich.comepa.gov

For example, computational modeling was used to investigate the interaction of cyclohexanone oxime with the Brønsted and silanol acid sites of hierarchical catalysts. epa.gov DFT calculations, employing the BLYP exchange-correlation functional with dispersion correction, determined the binding energies for different configurations, such as when the oxime is hydrogen-bonded to a catalyst surface via its nitrogen or oxygen atom. sigmaaldrich.com These calculations revealed that the interaction with weakly-acidic silanol sites in mesopores was an energetically favorable process. sigmaaldrich.com Furthermore, a significant energy difference was calculated between an isolated oxime molecule and a stable, hydrogen-bonded trimer, providing insight into intermolecular forces. epa.gov

| Interaction System | Interacting Atoms | Calculated N-H or O-H Distance (Å) | Significance |

|---|---|---|---|

| Cyclohexanone oxime on MCM-41 cluster | Oxime Nitrogen and Surface Hydrogen | 1.531 | Assesses binding at silanol sites. sigmaaldrich.com |

| Cyclohexanone oxime on MCM-41 cluster | Oxime Oxygen and Surface Hydrogen | 1.563 | Assesses binding at silanol sites. sigmaaldrich.com |

| Cyclohexanone oxime on SAPO-34 cluster | Oxime Nitrogen and Surface Hydrogen | 1.490 | Assesses binding at Brønsted acid sites. sigmaaldrich.com |

| Cyclohexanone oxime on SAPO-34 cluster | Oxime Oxygen and Surface Hydrogen | 1.340 | Assesses binding at Brønsted acid sites. sigmaaldrich.com |

Determining the most stable three-dimensional structure of a molecule is a primary application of DFT. For this compound, calculations are used to find its minimum energy conformation. Ab initio DFT calculations using hybrid functionals like B3LYP and a TZ2P basis set have been performed to optimize the structure of cyclohexanone in its chair conformation. sigmaaldrich.com These theoretical structures are then compared with experimental data, such as those from electron diffraction (ED), to validate the computational results. sigmaaldrich.com In studies involving the synthesis of polymers from this compound, a structural optimization was performed for the hydrogen (or deuterium) atoms using DFT with the PBE exchange-correlation functional. nih.gov

Assessment of Binding and Protonation Energies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules, providing a view of the dynamic evolution of a system over time. While specific MD simulation studies focusing exclusively on this compound are not widely documented, the techniques applied to its non-deuterated counterpart are directly relevant.

On-the-fly MD simulations have been used to study the complex photochemistry of cyclohexanone following photoexcitation. nih.gov These simulations can predict the distribution of photoproducts, the mechanisms of their formation, and the timescales on which these reactions occur. nih.gov The primary reaction pathway observed in these simulations is the ring-opening via cleavage of the C-Cα bond. nih.gov Applying such MD simulations to this compound would allow researchers to investigate kinetic isotope effects on its photochemical reactions and dynamics.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are employed to probe specific molecular properties.

In a detailed analysis of the near-ultraviolet absorption spectra of cyclohexanone and its isotopomers, including this compound, double minimum potential function calculations were utilized. vulcanchem.com This type of calculation is particularly useful for molecules that can exist in two or more conformations separated by a low energy barrier, such as the puckering motion of a ring. The results from these calculations, consistent with band contour analysis, helped to determine the geometry of the molecule in its first excited state. vulcanchem.com Specifically, it was found that in the excited state, the oxygen atom is bent out of the plane of the adjacent carbon atoms by approximately 30 degrees, and the carbon-oxygen bond length increases. vulcanchem.com

Analysis of Electronic Spectra and Ring Modes

The electronic spectrum of this compound, particularly in the near-ultraviolet region, provides significant insights into its molecular structure and the dynamics of its constituent ring system. Detailed spectroscopic analysis, often in conjunction with its isotopic counterparts like normal cyclohexanone and cyclohexanone-d4, allows for a precise assignment of vibrational and rotational structures.

The near-ultraviolet absorption spectrum of this compound is characterized by the singlet-singlet n→π* electronic transition. epa.gov The analysis of the vibrational structure accompanying this transition reveals that certain ring modes are intensely active. epa.gov This strong activity suggests a notable coupling between the carbonyl group's electronic transition and the vibrational modes of the deuterated hydrocarbon ring. epa.gov

Among the modes observed to be active in the electronic spectra are the carbonyl stretching mode and the out-of-plane wagging mode. epa.gov Furthermore, infrared spectroscopy has identified a low-frequency ring mode, designated as ν45(a''), at approximately 163 cm⁻¹ for this compound. epa.gov The study of related deuterated cyclic alkanes, such as cyclohexane, has established that the six ring bending modes exhibit minimal contribution from other valence coordinates, underscoring the localized nature of these vibrations. wikipedia.org This principle aids in the interpretation of the complex spectra of substituted rings like this compound.

The use of inelastic neutron scattering (INS) on related compounds like this compound oxime further highlights the utility of deuteration. sigmaaldrich.com In such studies, replacing hydrogen with deuterium effectively removes the dominant vibrational contributions of the ring's C-H movements, allowing for a clearer spectroscopic focus on other functional groups. sigmaaldrich.com

The detailed findings from these spectroscopic analyses are crucial for determining the geometry of the molecule in both its ground and excited states. epa.gov For instance, analyses have indicated that upon electronic excitation, the oxygen atom is bent out of the plane formed by the adjacent carbon atoms. epa.gov

Table 1: Observed Active Vibrational Modes in the Spectrum of this compound and its Isomers

| Vibrational Mode | Designation | Observation |

|---|---|---|

| Carbonyl Stretching | ν7(a') | Active in the electronic spectrum. epa.gov |

| Carbonyl Out-of-Plane Wagging | ν21(a') | Active in the electronic spectrum. epa.gov |

Table 2: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 12998629 |

| Cyclohexanone | 7967 |

| Cyclohexanone-d4 | 12998634 |

Reaction Kinetics and Mechanisms Involving Cyclohexanone-d10

Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. By comparing the reaction rates of a parent compound with its deuterated analogue, such as Cyclohexanone-d10, researchers can gain insight into the rate-determining step of a reaction.

Determination of Rate-Limiting Steps in Catalytic Reactions

The use of this compound has been instrumental in identifying the turnover-limiting steps in metal-catalyzed reactions. In a study on the acceptorless dehydrogenative aromatization of cyclohexanone derivatives using a Cerium(IV) oxide-supported Nickel(0) nanoparticle catalyst (Ni/CeO2), KIE experiments were crucial. When comparing the reaction rates of cyclohexanone-α-d4 (deuterated at the alpha positions) and this compound, a significant kinetic isotope effect was observed. This finding was pivotal in concluding that β-hydride elimination, and not the initial C-H bond activation at the alpha position, is the rate-limiting step in this specific catalytic system.

KIE in Dehydrogenative Aromatization

Dehydrogenative aromatization is a key process for synthesizing aromatic compounds like phenol from saturated cyclic precursors such as cyclohexanone. In the Ni/CeO2-catalyzed dehydrogenation of cyclohexanone to phenol, a series of KIE experiments were conducted to map out the reaction mechanism. Researchers observed no significant KIE when comparing the non-deuterated cyclohexanone with its alpha-deuterated counterpart (cyclohexanone-α-d4), suggesting that the initial deprotonative metalation was not the slowest step. However, a notable KIE was measured when comparing cyclohexanone-α-d4 with the fully deuterated this compound.

Kinetic Isotope Effect in Ni-Catalyzed Dehydrogenative Aromatization

| Reactant Pair | KIE Value (klight/kheavy) | Inferred Non-Rate-Limiting Step |

|---|---|---|

| Cyclohexanone / Cyclohexanone-α-d4 | kH/kD4 = 1.1 | Deprotonative Metalation / H2 Evolution |

| Cyclohexanone-α-d4 / this compound | kD4/kD10 = 2.3 | - |

These results indicate that the cleavage of C-H bonds at positions other than the alpha-carbons, specifically the β-C-H bonds, is involved in the turnover-limiting step, which was identified as β-hydride elimination. In contrast, studies with a Palladium/CeO2 catalyst showed a different KIE profile, where the initial C-H activation was the rate-limiting step, highlighting how this compound can help differentiate mechanisms between different catalytic systems.

Mechanistic Investigations

Beyond KIE studies, this compound is employed in various mechanistic investigations to trace reaction pathways and understand the structural dynamics of molecules.

Beckmann Rearrangement Studies utilizing this compound Oxime

The Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam is a cornerstone reaction in the industrial production of Nylon-6. thegoodscentscompany.com Understanding the intricate mechanism of this acid-catalyzed rearrangement is crucial for developing more efficient solid-acid catalysts. wikipedia.orgsigmaaldrich.com To this end, this compound oxime has been used in advanced spectroscopic studies. wikipedia.orgsigmaaldrich.com Researchers have conducted comprehensive investigations of the vibrational spectra (Infrared, Raman, and Inelastic Neutron Scattering) of cyclohexanone oxime and its D10-isotopomer. wikipedia.orgsigmaaldrich.com The use of the deuterated compound helps to clarify the vibrational modes associated with the oxime functional group by removing interference from the dominant vibrations of the cyclohexane ring. nih.gov This detailed spectroscopic groundwork is essential for interpreting in-situ and operando characterization data, which can track the molecular species during the catalytic transformation and provide a clearer picture of the reaction mechanism. wikipedia.orgsigmaaldrich.comnih.gov

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation transforms ketones into esters, or in the case of cyclic ketones, into lactones. Cyclohexanone is oxidized to ε-caprolactone, a valuable monomer for polymer production, via this method. In the synthesis of deuterated ε-caprolactone variants, such as ε-caprolactone-d6, this compound serves as the labeled starting material. The reaction proceeds through the standard Baeyer-Villiger mechanism, and the deuterium labels remain in the final lactone product. This isotopic labeling is invaluable for subsequent studies, such as tracking the fate of the monomer during polymerization or in metabolic studies of the resulting polymers, by allowing for easy identification and quantification using techniques like NMR spectroscopy and mass spectrometry.

Gas-Phase Reactions with Ozone and OH Radicals

The atmospheric chemistry of cyclic ketones is of environmental interest. While specific studies on the gas-phase reactions of this compound with ozone and hydroxyl (OH) radicals are not prominently available in the reviewed literature, extensive research has been conducted on the analogous compound, cyclohexene-d10. In these studies, deuterated compounds are used to differentiate the reaction products from those formed by the OH radical scavenger (often non-deuterated cyclohexane) which is added to the system. For instance, in the ozonolysis of cyclohexene-d10, researchers were able to measure the yields of deuterated products like pentanal-d10 and formic acid-d2. This allowed them to quantify the formation of OH radicals from the initial ozone-alkene reaction. This methodology demonstrates the potential utility of this compound for future studies aimed at elucidating the complex radical chemistry involved in the atmospheric oxidation of cyclic ketones.

Catalytic Hydrogenation Mechanisms

Density functional theory (DFT) calculations on the hydrogenation of cyclohexanone by a Pt@Na₃PMA single-atom catalyst have identified the rate-determining step as the hydrogenation of the carbonyl oxygen atom. sciopen.com While this study did not specifically use this compound, its findings imply that a kinetic isotope effect would be observed if the C-O bond or adjacent C-H(D) bonds are involved in the transition state of the rate-limiting step. The use of deuterated reactants in such catalytic systems is a classic method for verifying proposed mechanisms by measuring the kinetic isotope effect (KIE), which compares the reaction rates of the deuterated and non-deuterated species. baranlab.org

Concerted Catalysis in Supported Nanoparticle Systems

Supported nanoparticle catalysts are crucial for a variety of chemical transformations, and this compound has been employed as a mechanistic probe in these systems. chemrxiv.orgnih.govresearchgate.netresearchgate.net A notable example is the acceptorless dehydrogenative aromatisation of cyclohexanone derivatives using a ceria-supported nickel(0) nanoparticle catalyst (Ni/CeO₂-NaNaph). chemrxiv.orgchemrxiv.orgnih.gov This reaction is achieved through concerted catalysis that utilizes the metal ensembles and the basicity of the support. researchgate.netchemrxiv.org

In this system, a series of kinetic analyses were performed to identify the turnover-limiting step. chemrxiv.org Researchers observed no significant kinetic isotope effect (KIE) when comparing the reaction of 4-methylcyclohexanone with its α-deuterated analog (cyclohexanone-α-d₄), suggesting that the initial deprotonative metalation is not the rate-limiting step (kH/kD4 = 1.1). chemrxiv.orgnih.gov However, a substantial KIE was observed when comparing cyclohexanone-α-d₄ with the fully deuterated this compound (kD4/kD10 = 2.3). chemrxiv.orgnih.gov This result strongly indicates that β-hydride elimination is the turnover-limiting step in the Ni/CeO₂-NaNaph-catalysed dehydrogenative aromatisation. chemrxiv.orgnih.gov The proposed mechanism involves the adsorption of cyclohexanone onto the Ni nanoparticle surface, followed by a concerted metalation/deprotonation with the help of the CeO₂ support, β-hydride elimination to form cyclohexenone, and subsequent disproportionation to yield phenol. chemrxiv.org

Kinetic Isotope Effect in Dehydrogenative Aromatisation

| Reactant Pair | KIE Value | Implication |

| 4-Methylcyclohexanone / Cyclohexanone-α-d₄ | kH/kD4 = 1.1 | Deprotonative metalation is not turnover-limiting. chemrxiv.orgnih.gov |

| Cyclohexanone-α-d₄ / Cyclohexanone-d₁₀ | kD4/kD10 = 2.3 | β-hydride elimination is the turnover-limiting step. chemrxiv.orgnih.gov |

Influence of Deuteration on Reaction Rates

The substitution of hydrogen with deuterium atoms increases the mass of the atom, leading to a lower vibrational frequency of the C-D bond compared to the C-H bond in the ground state. This difference in zero-point energy means that more energy is required to break a C-D bond than a C-H bond, which often results in a slower reaction rate for the deuterated compound. This phenomenon is known as the kinetic isotope effect (KIE). baranlab.org

Impact on Polymerization Rates (e.g., Ring-Opening Polymerization)

The influence of deuteration on polymerization kinetics is an area of active research, with this compound serving as a precursor for deuterated monomers. For instance, ε-caprolactone, a monomer used for producing the biodegradable polyester poly(ε-caprolactone) (PCL), can be synthesized via the Baeyer-Villiger oxidation of cyclohexanone. When this compound is used as the starting material, fully deuterated ε-caprolactone (ε-caprolactone-d10) is produced. globethesis.com

The stronger C-D bond compared to the C-H bond is expected to lead to slower reaction kinetics in processes like ring-opening polymerization (ROP). Studies on selectively deuterated PCLs, synthesized from deuterated ε-caprolactone monomers derived from deuterated cyclohexanone, have shown that deuteration affects crystallization behavior and, by extension, properties related to the polymerization process. globethesis.comosti.gov For example, the melting point and crystallization temperature of PCL generally decrease with increasing deuterium content. osti.gov

In a different type of polymerization, alternating ring-opening metathesis polymerization (AROMP), deuterated cyclohexene (cyclohexene-d10) has been used to create alternating copolymers. acs.org While the primary focus was on creating a linear and alternating copolymer structure, the study noted that polymerization rates varied substantially among different monomers. acs.org The use of deuterated monomers like cyclohexene-d10 is critical for detailed NMR analysis to confirm the polymer's alternating structure. acs.org Although this study did not explicitly quantify the KIE on the polymerization rate, the principles of KIE suggest that the deuteration would influence the kinetics of the metathesis steps involving C-H(D) bond activation, if any were rate-limiting.

Phase Behavior and Polymorphism

Solid-State Transitions of Cyclohexanone-d10 Analogues

Analogues of this compound, such as its oxime, have been instrumental in characterizing solid-state transitions.

Variable-temperature spectroscopic studies have been employed to investigate the phase changes in analogues like this compound oxime. sigmaaldrich.com Techniques such as variable-temperature infrared and Raman spectroscopy reveal progressive changes in the spectra, particularly in the lattice mode regions, which are indicative of transitions between different solid phases. sigmaaldrich.com For instance, in the Raman spectra of the all-H version of cyclohexanone oxime, a distinct sharpening of spectral bands is observed as the material cools and transitions from Phase I to Phase II, and further to Phase III. sigmaaldrich.com A similar, clear progression is seen in the infrared spectra of the D10 species, confirming the existence of multiple crystalline forms at different temperatures. sigmaaldrich.com

Heat capacity measurements are a direct method for identifying the temperatures at which phase transitions occur. For this compound oxime, these measurements have identified two reversible solid-solid transitions and a final melting point. sigmaaldrich.com These transitions define the boundaries for three distinct crystalline phases. sigmaaldrich.com

| Transition | Temperature (K) | Phase Change |

|---|---|---|

| Solid-Solid | 242.3 | Phase III → Phase II |

| Solid-Solid | 302.5 | Phase II → Phase I |

| Melting | 364.4 | Phase I → Liquid |

Data sourced from heat capacity measurements of this compound oxime. sigmaaldrich.com

Variable Temperature Studies of Crystalline Phases

Crystal Structure Determination

The precise arrangement of atoms in the crystalline state of perdeuterocyclohexanone (this compound) has been determined using advanced diffraction techniques.

Neutron powder diffraction is a powerful technique for determining the crystal structures of materials containing light atoms like hydrogen and its isotope, deuterium. cdc.govuni.lu High-resolution neutron powder diffraction was used to determine the crystal structure of phase III of perdeuterocyclohexanone (C₆D₁₀O) at a cryogenic temperature of 5 K. nih.govwikipedia.orgsigmaaldrich.comfishersci.ca This technique is particularly suited for this purpose because neutrons scatter from atomic nuclei, providing precise information on the positions of deuterium atoms, which is challenging to obtain with X-ray diffraction. cdc.gov

The phase behavior of perdeuterocyclohexanone mirrors that of its all-hydrogen counterpart. nih.govfishersci.ca Below its melting point of 245 K, cyclohexanone exists as a plastic crystal, which is a phase where molecules occupy lattice positions but are orientationally disordered. nih.govfishersci.ca This phase has a face-centered cubic (fcc) structure with the space group Fm3m. nih.govfishersci.ca Upon further cooling to below 225 K, it undergoes a transition to a more ordered monoclinic structure, designated as phase III, which belongs to the space group P2₁/n. nih.govfishersci.ca An additional orthorhombic phase, phase II, is known to exist under high-pressure conditions. nih.gov

| Phase | Condition | Crystal System | Space Group |

|---|---|---|---|

| Phase I (Plastic Crystal) | < 245 K (at atm. pressure) | Cubic | Fm3m |

| Phase II | High Pressure | Orthorhombic | - |

| Phase III | < 225 K (at atm. pressure) | Monoclinic | P2₁/n |

Data derived from neutron powder diffraction studies on perdeuterocyclohexanone. nih.govfishersci.ca

Neutron Powder Diffraction for Perdeuterocyclohexanone Crystal Structure

Impact of Deuteration on Phase Transitions

The replacement of hydrogen with deuterium atoms can influence the physical properties and phase transition temperatures of a compound. nih.gov Studies using differential thermal analysis (DTA) have shown that this compound exhibits the same sequence of phases as the non-deuterated cyclohexanone-h10. fishersci.ca

However, subtle shifts in transition temperatures are observed. In the case of the analogue cyclohexanone oxime, deuteration leads to a marginal increase in the temperatures for both the solid-solid transitions and the melting point compared to the all-H version. sigmaaldrich.com This phenomenon, known as an isotope effect, arises from the difference in mass between hydrogen and deuterium, which affects molecular vibrations and intermolecular interactions, thereby altering the stability and transition energetics of the crystal lattice. nih.gov

Precursor in Polymer Synthesis

The primary utility of this compound in polymer science is as a starting material for creating deuterated polymers. This isotopic labeling is essential for elucidating polymer properties and formation mechanisms that are otherwise difficult to observe.

Role in Nylon-6 Synthesis Research

This compound is instrumental in research aimed at improving the synthesis of Nylon-6, one of the most significant commercial polyamides. bath.ac.uk The industrial production of Nylon-6 involves the ring-opening polymerization of ε-caprolactam. bath.ac.uk This key monomer is typically produced via the Beckmann rearrangement of cyclohexanone oxime, a reaction that is the subject of extensive catalytic research to enhance sustainability. bath.ac.ukbath.ac.uk

To better understand and optimize this rearrangement, particularly with solid-acid catalysts like zeotypes, researchers use deuterated compounds. bath.ac.uk this compound is converted into its corresponding isotopologue, this compound oxime. bath.ac.uk The use of this deuterated precursor is crucial for mechanistic studies. bath.ac.uk Advanced characterization techniques, such as inelastic neutron scattering (INS) and vibrational spectroscopy, can leverage the unique properties of deuterium to precisely track the molecular transformations occurring during the Beckmann rearrangement. bath.ac.uklookchem.com This detailed spectroscopic analysis helps in understanding fundamental catalytic mechanisms, which is vital for developing more active and selective solid-acid catalysts for greener Nylon-6 production. bath.ac.uklookchem.com

Synthesis of Deuterated Poly(ε-caprolactone) (PCL)

This compound is a key precursor in the synthesis of fully deuterated poly(ε-caprolactone) (PCL-d10), a polymer studied for its unique material properties. The synthesis involves the Baeyer-Villager oxidation of this compound to produce ε-caprolactone-d10. osti.govresearchgate.net This deuterated monomer is then polymerized to yield PCL-d10.

The availability of selectively deuterated PCL allows researchers to investigate the effects of isotopes on the polymer's physical properties, such as its crystal structure and crystallization kinetics. researchgate.net Studies have shown that deuteration can lead to smaller crystal lattices and volumes compared to their hydrogenated counterparts. researchgate.net By comparing fully deuterated (d10), partially deuterated (d4, d6), and non-deuterated (d0) PCL, scientists can systematically study how the presence and position of deuterium atoms influence chain packing, melting temperatures, and crystallization behavior. researchgate.netosti.gov

Data compiled from studies on deuterated monomer synthesis. osti.govosti.gov

Catalysis Studies

The use of this compound and its derivatives is pivotal in catalysis research, where understanding the interaction between a substrate and a catalyst at a molecular level is essential for designing more efficient processes.

Development of Solid-Acid Catalysts

The drive for more sustainable chemical manufacturing has spurred the development of solid-acid catalysts for reactions like the Beckmann rearrangement. soton.ac.uk Research in this area benefits significantly from the use of isotopically labeled molecules derived from this compound. bath.ac.uk When studying the vapor-phase Beckmann rearrangement over solid-acid catalysts such as silicoaluminophosphates (SAPOs), using this compound oxime allows for detailed mechanistic investigations. bath.ac.uksoton.ac.uk The spectroscopic data obtained from these studies provides fundamental insights that are crucial for the rational design of improved solid-acid catalysts with enhanced activity and selectivity. bath.ac.uklookchem.com

Probing Substrate-Framework Interactions in Hierarchical Catalysts

Hierarchical catalysts, which possess both micropores and mesopores, offer improved mass transport properties and are of great interest for industrial applications. soton.ac.ukresearchgate.net Understanding how substrate molecules interact with the complex framework of these materials is key to optimizing their performance. soton.ac.uk Inelastic Neutron Scattering (INS) is a powerful technique for this purpose, and its effectiveness is greatly enhanced by using deuterated substrates. soton.ac.uk

Researchers have used this compound oxime to probe its interaction with hierarchical silicoaluminophosphate (HP SAPO) catalysts. soton.ac.uk Because the incoherent scattering cross-section of hydrogen is much larger than that of deuterium, using the d10-isotopologue effectively silences the vibrational modes of the cyclohexane ring, allowing the oxime functional group (C=N-O-H) to be targeted spectroscopically. soton.ac.uk These INS studies have revealed that weakly-acidic silanol groups within the catalyst's mesopores interact with and disrupt the stable hydrogen-bonded structure of the oxime, an energetically favorable process that facilitates the subsequent catalytic reaction. soton.ac.uk This allows for the direct observation of substrate-framework interactions that drive catalytic transformations. soton.ac.ukresearchgate.net

Investigation of Catalytic Sites and Mechanisms

Isotopic labeling with this compound is a definitive method for elucidating catalytic mechanisms and identifying the active sites responsible for chemical transformations. For instance, in the dehydrogenative aromatization of cyclohexanone derivatives catalyzed by Nickel nanoparticles, kinetic isotope effect (KIE) studies were performed using this compound. chemrxiv.org The observation of a KIE when using this compound indicated that β-hydride elimination is the turnover-limiting step in the reaction mechanism. chemrxiv.org

Furthermore, in the study of the Beckmann rearrangement on solid-acid catalysts, two potential mechanistic pathways have been proposed, one involving Brønsted acid sites and the other involving weaker silanol sites. soton.ac.uk By using this compound oxime in combination with INS, Fourier-transform infrared (FT-IR) spectroscopy, and solid-state NMR, researchers can distinguish between the roles of these different active sites. soton.ac.uk Spectroscopic analysis of the interaction between this compound oxime and various catalysts revealed that on some materials, there was limited interaction with internal Brønsted sites, while on hierarchically porous catalysts, a cooperative effect between mesoporous silanol sites and microporous Brønsted acid sites facilitated the protonation of the oxime. soton.ac.uk

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Cyclohexanone | 7967 |

| This compound | 122295 |

| Nylon-6 | 77590 |

| ε-caprolactam | 7758 |

| Cyclohexanone oxime | 8065 |

| This compound oxime | 139035323 |

| Poly(ε-caprolactone) | 525332 |

| ε-caprolactone-d10 | Not available |

| meta-chloroperoxybenzoic acid | 7093 |

| Silicoaluminophosphate | 139534960 |

| Nickel | 935 |

This compound: Applications in Materials Science, Catalysis, and Environmental Tracing

This compound, a deuterated isotopologue of cyclohexanone, serves as a critical tool in a variety of scientific research fields. Its unique properties, stemming from the replacement of hydrogen with deuterium atoms, make it invaluable for elucidating complex chemical processes. This article explores its specific applications in advanced materials science, catalysis research, and environmental studies.

Advanced Analytical Methodologies and Instrumentation

High-Resolution Inelastic Neutron Scattering Spectrometers (e.g., MAPS, TOSCA)

Inelastic Neutron Scattering (INS) is a powerful technique for studying substrate-framework interactions, particularly in materials like zeolites. core.ac.uk The use of deuterated molecules like cyclohexanone-d10 is advantageous in INS studies. Since the incoherent scattering cross-section of hydrogen (¹H) is significantly larger than that of deuterium (²H or D), substituting hydrogen with deuterium in the cyclohexanone ring effectively "silences" its vibrational modes. core.ac.uksoton.ac.uk This allows researchers to focus on the vibrations of specific non-deuterated functional groups or to study the molecule's interaction with a catalyst framework without overwhelming interference from the bulk of the molecule. core.ac.uksoton.ac.uk

High-resolution INS spectrometers, such as MAPS and TOSCA at the ISIS Pulsed Neutron and Muon Facility, are instrumental in these analyses. bath.ac.uktum.de These instruments provide detailed vibrational spectra, offering insights into the low-energy modes in the fingerprint region, which are often inaccessible with optical spectroscopy. core.ac.uk For instance, in studies of the Beckmann rearrangement, deuterated this compound oxime was used to spectroscopically target the oxime functional group. core.ac.uksoton.ac.uk The spectra, collected at cryogenic temperatures (below 10 K) to minimize the Debye-Waller factor, are often interpreted with the aid of computational modeling, such as density-functional perturbation-theory-based calculations, to assign the observed vibrational modes. core.ac.uk

The complementarity of spectrometers like MAPS and TOSCA is beneficial; TOSCA is an indirect-geometry spectrometer optimized for high-resolution vibrational spectroscopy, while MAPS is a direct-geometry spectrometer. bath.ac.uktum.derl.ac.uk This allows for a comprehensive analysis of the vibrational density of states. tum.de

Fourier Transform Infrared (FT-IR) Spectroscopy with Probe Molecules

Fourier Transform Infrared (FT-IR) spectroscopy serves as a complementary technique to INS for studying this compound and its derivatives. soton.ac.uk While INS is highly sensitive to proton motion, FT-IR is sensitive to the vibrations of non-hydrogenous functional groups. soton.ac.uk This allows for the identification of characteristic modes such as the C=O stretching vibration in cyclohexanone or the C=N bond in its oxime derivative. soton.ac.uk

In catalytic studies, FT-IR with probe molecules is used to assess the nature, strength, and accessibility of acid sites on catalysts. researchgate.net For example, in the study of the Beckmann rearrangement of cyclohexanone oxime over zeolite catalysts, FT-IR spectra can reveal interactions between the substrate and the catalyst's acid sites. soton.ac.uk Changes in the O-H stretching modes of the catalyst upon exposure to the oxime can indicate substrate-framework interactions. soton.ac.uk Variable-temperature FT-IR studies, in conjunction with Raman spectroscopy and INS, provide a comprehensive vibrational analysis of cyclohexanone and its derivatives, including their deuterated isotopologues. bath.ac.uk These detailed spectroscopic investigations are crucial for understanding the mechanisms of catalytic transformations. researchgate.net

Solid-State 1H MAS NMR for Acid Site Assessment

Solid-state Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the acid sites in solid catalysts, which are often used in reactions involving cyclohexanone. researchgate.net ¹H MAS NMR can directly detect and distinguish different types of acidic protons, such as those in Brønsted acid sites. berkeley.edu

In studies involving the interaction of molecules like cyclohexanone oxime with zeolite catalysts, ¹H MAS NMR spectra can indicate how the substrate interacts with the framework's acid sites. core.ac.uk For example, the appearance of new peaks in the ¹H MAS NMR spectrum of a catalyst-substrate mixture can be attributed to the formation of N-H species, suggesting hydrogen bonding or even full protonation of the nitrogen atom by the catalyst's acid sites. core.ac.uk This provides direct evidence for the role of acid catalysis in the reaction mechanism. The use of deuterated compounds like this compound can be advantageous in certain solid-state NMR experiments, such as ¹³C CPMAS NMR, to probe intermolecular interactions. For instance, by comparing the spectra of deuterated and non-deuterated benzophenone in the presence of cyclohexane within a zeolite, researchers were able to demonstrate efficient intermolecular ¹H-¹³C cross-polarization, indicating close proximity of the molecules. ucla.edu

Advanced Chromatographic Techniques (e.g., GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust technique for the quantitative analysis of volatile organic compounds, including the products of cyclohexanone hydrogenation. scielo.br This method is valued for its simplicity, speed, and accuracy. scielo.br